2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol
Overview
Description
“2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” is an organic sulfur compound with the molecular formula C17H36O8S . It is also known by other names such as m-PEG8-Thiol and mPEG8-SH . This compound is a long-chain thiol, containing a thiol functional group .
Molecular Structure Analysis
The molecular structure of “2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol” consists of a chain structure with eight oxygen atoms and a thiol functional group at the 25th carbon . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 400.5 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 23 . Its exact mass and monoisotopic mass are 400.21308928 g/mol . The topological polar surface area is 74.8 Ų . The heavy atom count is 26 .Scientific Research Applications
1. Dendrimer Synthesis
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol plays a role in the synthesis of novel dendrimers. A study described a method for preparing a second-generation dendrimer with terminal thiol groups, using a molecule similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol as a monomer for thiol-ene photopolymerizations. This process involved thiol-ene photoaddition and esterification steps, leading to the production of dendrimers with significant reactivity and viscoelastic properties (Ortiz et al., 2010).
2. Gold Cluster Characterization
In the context of gold cluster research, a compound with characteristics resembling 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol was used. A study focused on the isolation and structural characterization of a selenolate-protected gold cluster, showing similarities to thiolate-protected gold clusters. This research provided insights into how changing the ligand from thiolate to selenolate affects the properties of a cluster (Negishi et al., 2011).
3. Polymer Synthesis and Applications
The use of thiol-based compounds, closely related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol, has been explored extensively in polymer synthesis. Studies demonstrate the use of thiols in thiol-click chemistry for synthesizing small molecules and polymers. This versatile chemistry is applied in various fields including materials science, chemical biology, and engineering due to its high yield and benign reaction conditions (Hoyle et al., 2010).
4. Surface Chemistry and Monolayer Formation
Another application area is in surface chemistry, where thiol-based compounds similar to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol are used for forming monolayers on various surfaces. A study detailed the formation of alkanethiol monolayers on Ge(111) surfaces, demonstrating high-quality monolayers characterized by techniques like atomic force microscopy and X-ray photoelectron spectroscopy. These monolayers show high surface coverage and orientational ordering, important for surface modification applications (Han et al., 2001).
5. Wine Aroma Analysis
In the field of food and beverage science, compounds structurally related to 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol have been utilized in studying wine aromas. A method involving thiol derivatization and high-performance liquid chromatography-tandem mass spectrometry was developed for analyzing wine thiols, contributing to understanding the aroma profiles of different wine styles (Capone et al., 2015).
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O8S/c1-18-2-3-19-4-5-20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26/h26H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTPDVASPXFETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694734 | |
Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |
CAS RN |
651042-83-0 | |
Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosane-25-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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